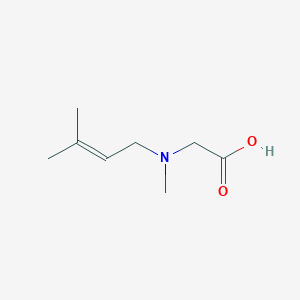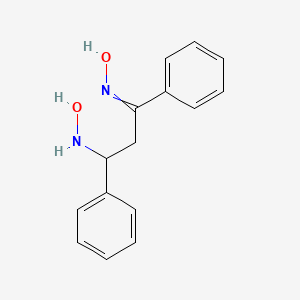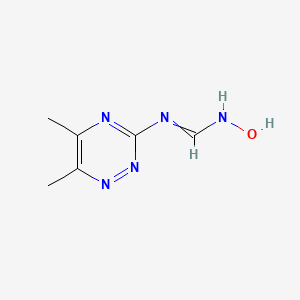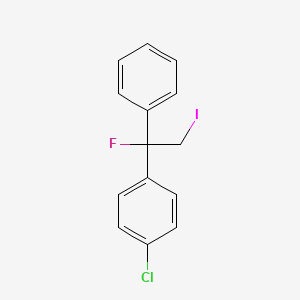![molecular formula C19H28N2O2 B14599773 4-[Di(prop-2-en-1-yl)amino]-3,5-dimethylphenyl butylcarbamate CAS No. 60309-81-1](/img/structure/B14599773.png)
4-[Di(prop-2-en-1-yl)amino]-3,5-dimethylphenyl butylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[Di(prop-2-en-1-yl)amino]-3,5-dimethylphenyl butylcarbamate is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of a butylcarbamate group attached to a phenyl ring, which is further substituted with di(prop-2-en-1-yl)amino and dimethyl groups. The compound’s structure imparts specific chemical properties that make it valuable for research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Di(prop-2-en-1-yl)amino]-3,5-dimethylphenyl butylcarbamate typically involves multiple steps, starting with the preparation of the phenyl ring with the desired substituents. The di(prop-2-en-1-yl)amino group is introduced through a nucleophilic substitution reaction, where a suitable amine reacts with a halogenated precursor. The butylcarbamate group is then attached using carbamoylation reactions, often involving the use of isocyanates or carbamoyl chlorides under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
4-[Di(prop-2-en-1-yl)amino]-3,5-dimethylphenyl butylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted phenyl butylcarbamates .
Scientific Research Applications
4-[Di(prop-2-en-1-yl)amino]-3,5-dimethylphenyl butylcarbamate has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It serves as a probe in biochemical studies to investigate enzyme interactions and cellular processes.
Medicine: Research explores its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 4-[Di(prop-2-en-1-yl)amino]-3,5-dimethylphenyl butylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Dibenzyl(prop-2-en-1-yl)amine: Shares structural similarities but differs in the substitution pattern on the phenyl ring.
Dipropargylamine: Contains a similar di(prop-2-en-1-yl)amino group but lacks the butylcarbamate moiety.
Uniqueness
Its structure allows for versatile reactivity and interaction with various molecular targets, making it valuable for diverse research and industrial purposes .
Properties
CAS No. |
60309-81-1 |
|---|---|
Molecular Formula |
C19H28N2O2 |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
[4-[bis(prop-2-enyl)amino]-3,5-dimethylphenyl] N-butylcarbamate |
InChI |
InChI=1S/C19H28N2O2/c1-6-9-10-20-19(22)23-17-13-15(4)18(16(5)14-17)21(11-7-2)12-8-3/h7-8,13-14H,2-3,6,9-12H2,1,4-5H3,(H,20,22) |
InChI Key |
WKPZVCGUURENAX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)OC1=CC(=C(C(=C1)C)N(CC=C)CC=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Pentanone, 1-[7-(3-methylnonyl)-9H-fluoren-2-yl]-](/img/structure/B14599690.png)

![5-[(Butylsulfanyl)methyl]-4-[(ethylamino)methyl]-2-methylpyridin-3-OL](/img/structure/B14599692.png)







![(3E)-3-[(2-Chloroethyl)imino]-1,2,4-triazin-2(3H)-ol](/img/structure/B14599739.png)



